molecular formula C17H15BrN2O2S B2404319 5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide CAS No. 2224218-82-8

5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide

Cat. No.: B2404319
CAS No.: 2224218-82-8
M. Wt: 391.28
InChI Key: YWJZKNWVCPDOQA-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide is a chemical compound with the molecular formula C17H15BrN2O2S and a molecular weight of 391.28. This compound is characterized by the presence of a bromine atom, two methyl groups, a quinoline moiety, and a benzenesulfonamide group. It is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Methylation: The addition of methyl groups to the aromatic ring.

    Quinoline Formation: The construction of the quinoline moiety.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinoline or sulfonamide moieties.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of substituted benzenesulfonamides.

Scientific Research Applications

5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can disrupt biological pathways and inhibit cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethylbenzenesulfonamide: Lacks the quinoline moiety, making it less effective in DNA intercalation.

    2,4-Dimethyl-N-quinolin-8-ylbenzenesulfonamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.

    5-Bromo-N-quinolin-8-ylbenzenesulfonamide: Lacks the methyl groups, potentially affecting its steric properties and binding affinity.

Uniqueness

5-Bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide is unique due to the combination of its bromine atom, methyl groups, quinoline moiety, and sulfonamide group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

5-bromo-2,4-dimethyl-N-quinolin-8-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c1-11-9-12(2)16(10-14(11)18)23(21,22)20-15-7-3-5-13-6-4-8-19-17(13)15/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJZKNWVCPDOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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